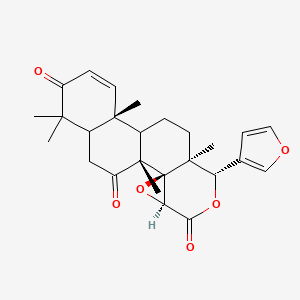

Deacetoxy-7-oxogedunin

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H30O6 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

(1R,2R,4S,7S,8S,12S)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-ene-5,15,19-trione |

InChI |

InChI=1S/C26H30O6/c1-22(2)16-12-18(28)25(5)15(23(16,3)9-7-17(22)27)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)32-20/h7-9,11,13,15-16,19-20H,6,10,12H2,1-5H3/t15?,16?,19-,20+,23+,24-,25-,26+/m0/s1 |

InChI Key |

PMISPNORJONCHB-DKBZVKCESA-N |

Isomeric SMILES |

C[C@@]12CCC3[C@]4(C=CC(=O)C(C4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Research Grade Characterization

Extraction and Fractionation Strategies for Deacetoxy-7-oxogedunin from Natural Sources

The initial step in obtaining Deacetoxy-7-oxogedunin involves its extraction from plant material, followed by fractionation to enrich the target compound.

Soxhlet Extraction and Solvent Partitioning Techniques

Soxhlet extraction is a widely utilized method for the initial recovery of Deacetoxy-7-oxogedunin from its natural sources. This technique facilitates a continuous extraction with a solvent, ensuring a high yield of the crude extract. For instance, the hexane (B92381) extract of Carapa guianensis seeds, a known source of the compound, has been prepared using Soxhlet extraction. nih.govresearchgate.net Similarly, this method has been employed with acetone (B3395972) to extract compounds from the residual pressed seed material of C. guianensis. springermedizin.de Another study utilized hot ethanolic extraction (Soxhlet) on the agro-industrial residue of C. guianensis, which proved to be highly efficient, yielding a significant percentage of extract rich in secondary metabolites, including Deacetoxy-7-oxogedunin. academie-sciences.fr

Following extraction, solvent partitioning is a crucial step to separate compounds based on their differential solubility in immiscible solvents. This process helps in the preliminary separation and enrichment of Deacetoxy-7-oxogedunin. For example, a methanol (B129727)/water mixture and chloroform (B151607) have been used for partitioning the extract from C. guianensis residual seed material. springermedizin.de In another approach, an aqueous suspension of an extract was sequentially partitioned with petroleum ether, ethyl acetate (B1210297), and n-butanol. tandfonline.com This partitioning concentrates the limonoids, including Deacetoxy-7-oxogedunin, in specific fractions, thereby simplifying subsequent purification steps.

Targeted Enrichment and Fractionation Methodologies

To further concentrate Deacetoxy-7-oxogedunin, targeted enrichment and fractionation techniques are employed. These methods aim to separate the crude extract into simpler fractions, increasing the relative abundance of the target compound. A common approach involves subjecting the crude extract to column chromatography over silica (B1680970) gel. springermedizin.deacademie-sciences.frmdpi.com The fractions are then collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing Deacetoxy-7-oxogedunin. springermedizin.deacademie-sciences.fr

For instance, the ethyl acetate fraction obtained from the stem bark of Pseudocedrela kotschyi was found to be particularly rich in Deacetoxy-7-oxogedunin. nih.govafricaresearchconnects.com Similarly, research on Khaya grandifoliola involved subjecting a methanol extract to column chromatography to generate fractions, which were then combined based on their TLC profiles. researchgate.net These targeted fractionation strategies are essential for isolating Deacetoxy-7-oxogedunin from a complex mixture of phytochemicals.

Chromatographic Separation Techniques for Deacetoxy-7-oxogedunin Purification

Following initial extraction and fractionation, various chromatographic techniques are utilized to achieve high-purity Deacetoxy-7-oxogedunin suitable for research purposes.

High-Speed Countercurrent Chromatography (HSCCC) Applications

High-Speed Countercurrent Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that has proven effective for the isolation of limonoids like Deacetoxy-7-oxogedunin. nih.govacs.org This method avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. In one study, a gradient elution HSCCC was successfully used to isolate six limonoids, including 17.9 mg of Deacetoxy-7-oxogedunin, from a hexane extract of Carapa guianensis seeds. nih.gov The solvent system employed was a gradient of hexane:ethyl acetate:methanol:water. nih.gov This demonstrates the utility of HSCCC in separating structurally similar compounds from complex mixtures.

Column Chromatography (CC) and Preparative Thin Layer Chromatography (PTLC)

Column Chromatography (CC) is a fundamental and widely used technique for the purification of Deacetoxy-7-oxogedunin. springermedizin.deacademie-sciences.frmdpi.com This method involves a solid stationary phase, typically silica gel, and a liquid mobile phase. The separation is based on the differential adsorption of the compounds to the stationary phase.

In several studies, fractions obtained from initial fractionation were further subjected to silica gel column chromatography using various solvent systems, such as gradients of hexane, ethyl acetate, and methanol, to isolate Deacetoxy-7-oxogedunin. springermedizin.deacademie-sciences.fr For example, 15 mg of Deacetoxy-7-oxogedunin was isolated from a fraction of C. guianensis agro-industrial residue using this method. academie-sciences.fr

Preparative Thin Layer Chromatography (PTLC) is another valuable tool for the final purification of Deacetoxy-7-oxogedunin, especially for smaller sample sizes. springermedizin.denih.govafricaresearchconnects.com After initial separation by other methods, PTLC can be used to isolate the pure compound. For instance, a fraction from C. guianensis was purified by PTLC using a hexanes/ether/butanol solvent system to yield 59.8 mg of Deacetoxy-7-oxogedunin. springermedizin.de Similarly, PTLC was instrumental in isolating the compound from the most active ethyl acetate fraction of Pseudocedrela kotschyi. nih.govafricaresearchconnects.com

Vacuum Liquid Chromatography (VLC) Utilization

Vacuum Liquid Chromatography (VLC) is a preparative chromatographic technique that is often used for the initial fractionation of crude extracts. semanticscholar.orgscielo.brjuniperpublishers.com It is considered a modification of column chromatography, performed under vacuum, which allows for faster separation. VLC has been successfully applied in the isolation of limonoids from Andiroba oil, where a silica gel column was eluted with a gradient of hexane, dichloromethane, ethyl acetate, and methanol to yield fractions containing Deacetoxy-7-oxogedunin. semanticscholar.orgscielo.br In another instance, VLC was used to purify crude saponins (B1172615) from an ethyl acetate fraction of Pseudocedrela kotschyi, leading to the isolation of Deacetoxy-7-oxogedunin. nih.govafricaresearchconnects.com This technique serves as an efficient preliminary step before finer purification methods.

Table of Research Findings on Deacetoxy-7-oxogedunin Isolation

| Natural Source | Extraction Method | Fractionation/Purification Techniques | Yield of Deacetoxy-7-oxogedunin | Reference |

| Carapa guianensis seeds | Soxhlet extraction (Hexane) | High-Speed Countercurrent Chromatography (HSCCC) | 17.9 mg | nih.gov |

| Carapa guianensis (Andiroba) oil | Not specified | Normal-phase silica gel CC, reversed-phase ODS CC, HPLC | 28.0 mg | mdpi.com |

| Carapa guianensis agro-industrial residue | Hot ethanolic extraction (Soxhlet) | Column Chromatography (CC) | 15 mg | academie-sciences.fr |

| Carapa guianensis residual seed material | Soxhlet extraction (Acetone) | Liquid-liquid partitioning, Column Chromatography (CC), Preparative Thin Layer Chromatography (PTLC) | 59.8 mg | springermedizin.de |

| Pseudocedrela kotschyi stem bark | Not specified | Vacuum Liquid Chromatography (VLC), Preparative Thin Layer Chromatography (PTLC) | Not specified | nih.govafricaresearchconnects.com |

| Andiroba oil | Not specified | Vacuum Liquid Chromatography (VLC), Column Chromatography (CC) | Not specified | semanticscholar.orgscielo.br |

Spectroscopic and Spectrometric Approaches for Deacetoxy-7-oxogedunin Structural Elucidation in Research

The precise molecular structure of Deacetoxy-7-oxogedunin is determined through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and other spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. These methods provide detailed information about the carbon-hydrogen framework, molecular weight, and functional groups present in the molecule.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Deacetoxy-7-oxogedunin. Both ¹H and ¹³C NMR provide atom-specific information, allowing for a detailed mapping of the molecular structure. mdpi.comacademie-sciences.fr Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. Key signals for Deacetoxy-7-oxogedunin include those characteristic of the furan (B31954) ring, a common feature in limonoids, which appear at chemical shifts (δ) of approximately 7.40 (dl, J 1.0 Hz, 1H), 6.35 (dl, J 1.2 Hz, 1H), and 7.38 (t, 1.8 Hz, 1H). academie-sciences.fr

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The presence of the furan ring is confirmed by signals at δC 120.1, 141.0, 109.7, and 143.1. academie-sciences.fr The carbonyl carbons of the various ketone and lactone groups are also readily identifiable in the downfield region of the spectrum.

The structural assignment is further confirmed by two-dimensional (2D) NMR experiments, such as HETCOR (Heteronuclear Correlation) and HMBC (Heteronuclear Multiple Bond Correlation), which establish connectivity between protons and carbons. academie-sciences.fr

Interactive ¹H and ¹³C NMR Data Table for Deacetoxy-7-oxogedunin

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (J in Hz) |

| 1 | 157.1 | 5.92 (d, 10.2) |

| 2 | 125.4 | 7.02 (d, 10.2) |

| 3 | 204.6 | - |

| 4 | 48.9 | - |

| 5 | 53.9 | 3.12 (s) |

| 6 | 37.8 | 2.45 (dd, 16.0, 3.0); 2.85 (d, 16.0) |

| 7 | 206.5 | - |

| 8 | 55.4 | - |

| 9 | 45.1 | 2.55 (d, 12.0) |

| 10 | 44.5 | - |

| 11 | 26.2 | 1.45 (m); 1.95 (m) |

| 12 | 32.1 | 1.65 (m); 1.82 (m) |

| 13 | 38.6 | - |

| 14 | 78.9 | - |

| 15 | 65.5 | 3.75 (s) |

| 17 | 78.2 | 5.45 (s) |

| 18 | 21.3 | 1.15 (s) |

| 19 | 15.5 | 1.25 (s) |

| 20 | 120.1 | - |

| 21 | 141.0 | 7.40 (br s) |

| 22 | 109.7 | 6.35 (br s) |

| 23 | 143.1 | 7.38 (t, 1.8) |

| 28 | 26.2 | 1.05 (s) |

| 29 | 20.9 | 1.10 (s) |

| 30 | 169.5 | - |

| OMe-1 | - | - |

| Note: Data is compiled from various sources and may show slight variations based on experimental conditions. academie-sciences.fr |

Mass spectrometry is employed to determine the molecular weight and elemental composition of Deacetoxy-7-oxogedunin. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a particularly powerful technique for this purpose. mdpi.comngu.ac.jp

The molecular formula of Deacetoxy-7-oxogedunin is C₂₆H₃₀O₆. nih.gov HRESIMS analysis would show a protonated molecule [M+H]⁺ with a calculated mass of approximately 439.2121. ngu.ac.jp The experimentally observed mass provides strong confirmation of the molecular formula. The monoisotopic mass of the compound is 438.20423867 Da. nih.gov

UV-Vis and IR spectroscopy provide valuable information about the electronic transitions and functional groups within the molecule, respectively.

UV-Vis Spectroscopy: The UV spectrum of Deacetoxy-7-oxogedunin, typically recorded in methanol or dichloromethane, shows absorption maxima that correspond to the electronic transitions within its chromophores. scielo.brutar.edu.my A characteristic absorption peak is observed around 236-240 nm, which is indicative of the α,β-unsaturated ketone system present in the A-ring of the gedunin (B191287) skeleton. scielo.brnih.gov

IR Spectroscopy: The IR spectrum, often obtained using a KBr disk or as a film, reveals the presence of key functional groups. scielo.brjocpr.com Characteristic absorption bands include:

~1740 cm⁻¹: Corresponding to the C=O stretching of the δ-lactone. scielo.br

~1710 cm⁻¹: Attributed to the C=O stretching of the seven-membered ring ketone. scielo.br

~1670 cm⁻¹: Indicative of the C=O stretching of the α,β-unsaturated ketone in the A-ring.

Other bands related to C-O stretching and C-H bending are also observed, providing a complete fingerprint of the molecule.

Summary of Spectroscopic Data

| Technique | Key Findings |

| UV-Vis | λmax at 236-240 nm scielo.brnih.gov |

| IR (cm⁻¹) | ~1740 (δ-lactone), ~1710 (ketone), ~1670 (enone) scielo.br |

| HRESIMS | [M+H]⁺ at m/z 439.2121 (calculated) ngu.ac.jp |

Biosynthetic Pathways and Chemical Derivation of Deacetoxy 7 Oxogedunin

Biogenetic Origin as a Tetranortriterpenoid Limonoid

Limonoids are a significant class of secondary metabolites classified as tetranortriterpenoids. researchgate.netacs.org Their biosynthesis originates from the 30-carbon triterpene precursor, tirucalla-7,24-dien-3β-ol, which is derived from the cyclization of 2,3-oxidosqualene (B107256) through the mevalonate (B85504) (MVA) pathway. nih.govpnas.org The formation of the characteristic limonoid skeleton involves the loss of four carbon atoms from the triterpene side chain and the subsequent formation of a furan (B31954) ring, a defining feature of this class of compounds. pnas.orgnih.gov

Deacetoxy-7-oxogedunin is biosynthetically classified as a tetranortriterpenoid. imsc.res.in This classification stems from its core molecular structure, which aligns with the fundamental framework of limonoids. The biogenetic pathway leading to Deacetoxy-7-oxogedunin involves a series of oxidative modifications and rearrangements of the initial triterpenoid (B12794562) scaffold. These intricate enzymatic transformations ultimately give rise to the complex and highly oxygenated structure of Deacetoxy-7-oxogedunin.

Enzymatic and Chemical Precursors within the Limonoid Network

The biosynthesis of limonoids is a complex network of enzymatic reactions. While the complete pathway to every limonoid is not fully elucidated, key enzymatic steps and precursors have been identified. The initial steps involve enzymes like oxidosqualene cyclases, which produce the foundational triterpene scaffold. nih.govpnas.org Subsequently, cytochrome P450 enzymes and other transferases play a crucial role in the oxidative modifications and rearrangements that characterize limonoid diversity. nih.gov

The direct precursors to Deacetoxy-7-oxogedunin within this intricate network are not definitively established in all plant species. However, based on the known biosynthetic relationships among limonoids, it is understood to be derived from earlier limonoid intermediates. The formation of the 7-oxo functionality is a key step in its biosynthesis. Research has shown that various limonoids can undergo enzymatic conversions. acs.org For instance, in citrus, nomilin (B1679832) is a precursor to a variety of other limonoids. nih.gov The conversion processes are often catalyzed by specific enzymes whose activities can vary depending on the plant tissue and developmental stage. acs.org The identification of specific enzymes, such as limonoid UDP-glucosyltransferase, highlights the enzymatic control over the final structure of limonoid compounds. nih.gov

Relationship to Gedunin (B191287) and Other Related Limonoids

Deacetoxy-7-oxogedunin shares a close structural and biosynthetic relationship with gedunin, a well-known and extensively studied limonoid. core.ac.uk Gedunin itself is a potent bioactive compound found in many Meliaceae species. nih.gov The chemical structure of Deacetoxy-7-oxogedunin differs from gedunin primarily at the C-7 position of the B-ring.

Gedunin possesses an acetoxy group at the 7-position. Deacetoxy-7-oxogedunin, as its name implies, lacks this acetyl group and instead features a ketone (oxo) group at the same position. ngu.ac.jp This structural modification suggests a direct biosynthetic link, where gedunin could potentially be a precursor to Deacetoxy-7-oxogedunin through deacetylation and subsequent oxidation, or vice versa, depending on the specific enzymatic machinery present in the plant. Studies have shown that chemical modifications at the 7-position of the gedunin skeleton significantly influence the biological activity of the resulting compounds. core.ac.ukmdpi.com

Furthermore, Deacetoxy-7-oxogedunin is part of a broader family of gedunin-type limonoids. mdpi.com This group of compounds is characterized by a common structural backbone, with variations in the functional groups attached to the core structure. For example, 7-deacetoxy-7α-hydroxygedunin is another related limonoid where the 7-oxo group is replaced by a hydroxyl group. core.ac.uk The co-occurrence of these related limonoids in the same plant species further supports the concept of a divergent biosynthetic pathway originating from a common precursor. mdpi.comscite.ai

Preclinical Biological Activities and Molecular Mechanistic Studies of Deacetoxy 7 Oxogedunin

Antineoplastic and Cytotoxic Potentials

Deacetoxy-7-oxogedunin, a gedunin-type limonoid, has been the subject of investigation for its potential as an anticancer agent. Research has explored its effects on various human cancer cell lines, revealing activities that span from direct cytotoxicity to the inhibition of cellular processes essential for tumor growth and survival.

The cytotoxic effects of Deacetoxy-7-oxogedunin have been evaluated against several human cancer cell lines. A study investigating the constituents of Pseudocedrela kotschyi identified 7-deacetoxy-7-oxogedunin as a bioactive compound contributing to the anticancer activity of the plant's extracts. nih.govresearchgate.net The ethyl acetate (B1210297) fraction, from which the compound was isolated, showed marked cytotoxic activity against cervical cancer (HeLa), breast cancer (MCF-7), and rhabdomyosarcoma (RD) cell lines. nih.govafricaresearchconnects.com

While a crude saponin (B1150181) fraction containing the compound demonstrated significant cytotoxicity, specific IC50 values for the purified 7-deacetoxy-7-oxogedunin were not detailed in this particular study. researchgate.netafricaresearchconnects.com The findings did, however, establish it as a key contributor to the observed cytotoxic effects. researchgate.net In studies involving the human hepatoblastoma (HepG2) cell line, 7-deacetoxy-7-oxogedunin was examined at non-cytotoxic concentrations to assess its impact on lipid metabolism and autophagy. nih.govbohrium.com

Table 1: In Vitro Cytotoxic Activity Associated with 7-Deacetoxy-7-oxogedunin This table is based on the cytotoxic effects of a crude saponin isolate where 7-deacetoxy-7-oxogedunin was identified as the active constituent.

| Cell Line | Cancer Type | Reported IC50 (Crude Saponin Isolate) | Reference |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 1.05 µg/mL | africaresearchconnects.com |

| RD | Rhabdomyosarcoma (Skeletal Muscle) | 5.28 µg/mL | africaresearchconnects.com |

| HeLa | Cervical Cancer | Data indicates marked activity, specific IC50 for saponin isolate not provided. | nih.govafricaresearchconnects.com |

Direct research specifically demonstrating the induction of apoptosis in cancer cells by 7-deacetoxy-7-oxogedunin is limited in the available scientific literature. However, studies on the parent compound, gedunin (B191287), have shown that it can induce both intrinsic and extrinsic mediated apoptotic cell death in pancreatic cancer cell lines. nih.gov Furthermore, research on 7-deacetoxy-7-oxogedunin in HepG2 cells has revealed its ability to enhance autophagy. nih.govbohrium.com Autophagy is a catabolic process involving the degradation of a cell's own components and represents a form of programmed cell death distinct from apoptosis. This effect was observed in the context of reducing intracellular triglyceride content and was not directly linked to an anticancer mechanism in the study. bohrium.comresearchgate.net

Evidence directly linking 7-deacetoxy-7-oxogedunin to the modulation of mitotic processes and cell cycle arrest in cancer cells is not extensively documented. However, research on closely related limonoids provides insight into potential mechanisms. A derivative, 5,6-dehydro-7-deacetoxy-7-oxogedunin, has been shown to be more effective at inducing mitotic blockade in tumor cells than gedunin or paclitaxel. google.com Studies on the parent compound, gedunin, have demonstrated its ability to arrest cell cycle progression in the S phase in non-small cell lung cancer cells, leading to apoptosis. nih.gov Another study assessing the genotoxic potential of oils containing 7-deacetoxy-7-oxogedunin noted a reduction in the mitotic index in Chinese Hamster Ovary (CHO-K1) cells, though this was part of a broader toxicity assessment. semanticscholar.org

Deacetoxy-7-oxogedunin and its derivatives have demonstrated a capacity to inhibit the long-term proliferative potential of cancer cells. A study identified that 7-deacetoxy-7-oxogedunin displayed strong anti-clonogenic activity at a concentration of 10 µM. researchgate.net Similarly, a derivative, 5,6-dehydro-7-deacetoxy-7-oxogedunin, was found to completely inhibit the clonogenic capacity of MDA-MB-468 breast cancer cells at the same concentration (10 µM), indicating that no cells survived to form colonies. google.com The clonogenic assay is a critical in vitro measure of a cell's ability to retain its reproductive integrity and form a colony, and its inhibition points to a potent antiproliferative effect. google.com

Deacetoxy-7-oxogedunin has been identified as an inhibitor of Heat Shock Protein 90 (HSP90). nih.govresearchgate.net HSP90 is an abundant molecular chaperone that is essential for the stability and function of numerous "client proteins," many of which are oncogenic and critical for cancer cell growth, proliferation, and survival. nih.gov The parent compound, gedunin, is a well-established HSP90 inhibitor that acts by binding to the p23 co-chaperone, leading to the inactivation of HSP90 and the destabilization of its client proteins. nih.gov The ability of 7-deacetoxy-7-oxogedunin to also inhibit this key molecular chaperone highlights a significant mechanism through which it may exert its antineoplastic effects. nih.govresearchgate.net

Anti-parasitic and Anti-malarial Efficacy

The potential of Deacetoxy-7-oxogedunin extends to anti-parasitic applications, with notable efficacy demonstrated against the malaria parasite, Plasmodium.

In in vivo studies, 7-deacetoxy-7-oxogedunin has shown promising anti-malarial activity. When administered orally to mice infected with Plasmodium berghei NK65, it resulted in a 40% suppression of the parasite. researchgate.net

Molecular modeling studies have further explored its mechanism of action. An in silico docking study investigated the binding affinity of several limonoids to Plasmodium falciparum protein kinase 5 (pfpk5), a potential drug target. nih.govresearchgate.net The results showed that 7-deacetoxy-7-oxogedunin exhibited a strong binding affinity to the target protein, with a binding energy of -5.5 kcal/mol. nih.govresearchgate.net This was a more favorable binding energy than that of gedunin (-5.0 kcal/mol) and staurosporine (B1682477) (-4.66 kcal/mol), a known protein kinase inhibitor, suggesting a potent inhibitory interaction. nih.gov

Table 2: Anti-malarial Activity of Deacetoxy-7-oxogedunin

| Study Type | Target/Model | Key Finding | Reference |

|---|---|---|---|

| In Vivo | Plasmodium berghei NK65 (in mice) | 40% suppression of parasite | researchgate.net |

| In Silico (Docking Study) | Plasmodium falciparum protein kinase 5 (pfpk5) | Binding energy of -5.5 kcal/mol, indicating strong interaction. | nih.govresearchgate.net |

In Vitro Antiplasmodial Activity Against Plasmodium falciparum Strains

Deacetoxy-7-oxogedunin has been evaluated for its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research has yielded varied results across different parasite strains. In one study, the compound exhibited an IC₅₀ (half-maximal inhibitory concentration) of 20.7 μM against the multi-drug-resistant K1 strain of P. falciparum nih.gov.

However, the scientific literature presents a range of findings regarding its potency. Earlier studies reported more significant activity, with IC₅₀ values between 2.5 and 4.1 μM against the K1 and FCR-3 strains. nih.gov In contrast, another investigation found Deacetoxy-7-oxogedunin to be inactive against the W2 strain, with an IC₅₀ value greater than 22.8 μM. nih.gov This variability highlights the complex nature of its interaction with different parasite genotypes.

| Plasmodium falciparum Strain | Reported IC₅₀ (μM) | Reference |

|---|---|---|

| K1 (multi-drug resistant) | 20.7 | nih.gov |

| K1 and FCR-3 | 2.5 - 4.1 | nih.gov |

| W2 | >22.8 (inactive) | nih.gov |

Preclinical in vivo Studies in Rodent Malaria Models (e.g., Plasmodium berghei)

The antiplasmodial effects of Deacetoxy-7-oxogedunin have been further investigated in animal models. In a 4-day suppressive test using BALB/c mice infected with the chloroquine-sensitive Plasmodium berghei NK65 strain, oral administration of the compound demonstrated measurable anti-malarial activity. nih.govnih.gov At a dose of 100 mg/kg/day, Deacetoxy-7-oxogedunin achieved a 40.3% suppression of parasitemia compared to untreated controls. ufam.edu.br Another report noted a moderate parasitemia suppression of 53% in a P. berghei NK65 mouse model, though at a significantly higher dose of 500 mg/kg. doc-developpement-durable.org

| Rodent Model | Dose | Parasitemia Suppression (%) | Reference |

|---|---|---|---|

| P. berghei NK65-infected mice | 100 mg/kg/day (oral) | 40.3 | ufam.edu.br |

| P. berghei NK65-infected mice | 500 mg/kg | 53 | doc-developpement-durable.org |

Molecular Targeting of Parasitic Enzymes (e.g., Plasmodium falciparum Protein Kinase 5 (PfPK5))

Metabolic Regulatory and Anti-Adipogenic Effects

Reduction of Intracellular Triglyceride Accumulation in HepG2 Cells and Adipocytes

Deacetoxy-7-oxogedunin has demonstrated significant effects on lipid metabolism in cellular models. In human hepatoblastoma HepG2 cells, a model for liver cells, the compound was shown to reduce the accumulation of intracellular triglycerides (TG). At a concentration of 20 μM, it lowered TG content to 70.9 ± 0.9% compared to the control group. This effect was more potent than that of the positive control, berberine (B55584) chloride.

Similarly, in adipocytes (fat cells), Deacetoxy-7-oxogedunin reduced the accumulation of intracellular triglycerides in a concentration-dependent manner. This anti-adipogenic effect is linked to its ability to suppress the insulin (B600854) receptor substrate-1 (IRS-1)/Akt signaling pathway, which in turn decreases the expression and translocation of glucose transporter 4 (GLUT4). The resulting reduction in glucose uptake during the early phase of adipocyte differentiation is a key mechanism for its ability to suppress lipid accumulation.

Enhancement of Autophagy Pathways

The mechanism behind the triglyceride-reducing effects of Deacetoxy-7-oxogedunin in liver cells is linked to the enhancement of autophagy. Autophagy is a cellular process of degradation and recycling of cellular components, which plays a crucial role in maintaining cellular homeostasis and managing lipid stores. Studies have shown that treatment with Deacetoxy-7-oxogedunin at non-cytotoxic concentrations leads to the upregulation of autophagy-related proteins, specifically LC3 and p62, in HepG2 cells. This finding suggests that the compound's ability to ameliorate fat accumulation in liver cells is mediated, at least in part, by the activation of autophagic pathways.

Activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK) Signaling

Adenosine monophosphate-activated protein kinase (AMPK) is a master regulator of cellular energy metabolism. Its activation promotes energy-producing processes while inhibiting energy-consuming ones, such as lipid synthesis. Research has established a clear link between Deacetoxy-7-oxogedunin and the activation of the AMPK signaling pathway.

The triglyceride-reducing effect of the compound in HepG2 cells was significantly diminished when co-administered with an AMPK inhibitor, compound C (dorsomorphin). This indicates that the AMPK pathway is essential for its metabolic regulatory function. Further molecular analysis confirmed that Deacetoxy-7-oxogedunin treatment increases the phosphorylation of AMPK, a direct indicator of its activation.

Suppression of Adipogenesis and Lipogenesis-Related Gene Expression

Deacetoxy-7-oxogedunin has been shown to interfere with the processes of adipogenesis (the formation of fat cells) and lipogenesis (the synthesis of fats). In studies utilizing 3T3-L1 preadipocyte cells, a standard model for studying fat cell development, Deacetoxy-7-oxogedunin reduced the accumulation of intracellular triglycerides in a concentration-dependent manner. academicjournals.org

The molecular mechanism behind this effect involves the downregulation of key transcription factors that are essential for adipocyte differentiation. academicjournals.org Research has demonstrated that treatment with Deacetoxy-7-oxogedunin leads to a significant decrease in the mRNA and protein expression levels of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). academicjournals.org These two proteins are considered master regulators of adipogenesis. By suppressing their expression, Deacetoxy-7-oxogedunin effectively inhibits the entire cascade of gene activation required for a preadipocyte to mature into a fat cell.

Table 1: Effect of Deacetoxy-7-oxogedunin on Adipogenesis-Related Gene Expression in 3T3-L1 Cells

| Gene | Function | Effect of Deacetoxy-7-oxogedunin |

| PPARγ | Master regulator of adipogenesis | Expression Suppressed |

| C/EBPα | Key transcription factor for adipocyte differentiation | Expression Suppressed |

| aP2 (FABP4) | Fatty acid binding and transport | Expression Suppressed |

| GLUT4 | Glucose transport into cells | Expression Suppressed |

Modulation of Insulin Signaling Pathways (e.g., IRS-1/Akt) and Glucose Transporter Expression (e.g., GLUT4)

The anti-adipogenic effects of Deacetoxy-7-oxogedunin are also linked to its ability to modulate insulin signaling pathways. Insulin plays a critical role in adipogenesis by promoting glucose uptake and lipid synthesis. academicjournals.org Deacetoxy-7-oxogedunin has been found to suppress the insulin-stimulated phosphorylation of key proteins in the signaling cascade, including Insulin Receptor Substrate 1 (IRS-1) and Akt (also known as Protein Kinase B). academicjournals.orgresearchgate.net

By inhibiting the phosphorylation of IRS-1 and Akt, Deacetoxy-7-oxogedunin disrupts the downstream signals that would normally promote adipocyte differentiation and survival. academicjournals.org A significant consequence of this disruption is the reduced expression of the glucose transporter GLUT4. academicjournals.org GLUT4 is responsible for insulin-mediated glucose uptake into cells. The suppression of GLUT4 expression leads to a profound reduction in the amount of glucose that can enter the adipocytes. academicjournals.org This limitation of glucose, a primary substrate for triglyceride synthesis, further contributes to the inhibition of lipid accumulation. academicjournals.orgresearchgate.net Studies using a fluorescent glucose analog confirmed that Deacetoxy-7-oxogedunin treatment significantly reduces insulin-activated glucose uptake into adipocytes. academicjournals.org

Activation of Brown Adipose Tissue in Animal Models

In addition to its effects on white adipose tissue, Deacetoxy-7-oxogedunin has been shown to activate brown adipose tissue (BAT) in animal models. nih.gov Unlike white fat which primarily stores energy, brown fat is specialized in thermogenesis, the process of heat production. In studies involving high-fat diet-fed mice, oral administration of Deacetoxy-7-oxogedunin led to the activation of BAT. nih.gov

This activation was characterized by the enhanced expression of Uncoupling Protein 1 (UCP1), a key protein found in the mitochondria of brown adipocytes that is central to non-shivering thermogenesis. nih.gov The increased UCP1 expression coincided with an observed increase in the rectal temperature of the mice, providing further evidence of enhanced thermogenic activity. nih.gov The activation of BAT suggests a potential mechanism for increasing energy expenditure, which, in the context of the study, contributed to a decrease in body weight gain and improved serum triglyceride levels in the high-fat diet-fed mice. nih.gov

Insecticidal and Antifeedant Properties

Limonoids as a class of compounds are recognized for their diverse biological functions, including insecticidal, antifeedant, and growth-regulating activities against various insects. nih.gov

Spodoptera littoralis : Detailed research findings specifically documenting the antifeedant activity of pure Deacetoxy-7-oxogedunin against the agricultural pest Spodoptera littoralis were not identified in the searched literature.

Atta sexdens rubropilosa : Deacetoxy-7-oxogedunin has demonstrated insecticidal activity against the leaf-cutting ant, Atta sexdens rubropilosa. In laboratory assays, this compound was shown to be active against the workers of this species.

Mythimna separata : Scientific literature detailing the specific antifeedant effects of Deacetoxy-7-oxogedunin on the Oriental armyworm, Mythimna separata, was not found during the search.

Ostrinia nubilalis : Information regarding the specific effects of Deacetoxy-7-oxogedunin on the growth and development of the European corn borer, Ostrinia nubilalis, is not available in the reviewed scientific literature.

Spodoptera frugiperda : Deacetoxy-7-oxogedunin has been shown to affect the development of the fall armyworm, Spodoptera frugiperda. When incorporated into the diet of the larvae, it prolonged the duration of the larval phase. nih.gov Furthermore, it led to a reduction in the weight of the pupae that developed from the treated larvae. nih.gov

Table 2: Observed Effects of Deacetoxy-7-oxogedunin on Spodoptera frugiperda Development

| Developmental Stage | Observed Effect |

| Larval Phase | Prolonged duration |

| Pupal Weight | Reduced |

Antimicrobial Properties

Deacetoxy-7-oxogedunin and its close derivatives have been evaluated for their antimicrobial properties. A derivative, 7-deacetoxy-7α-hydroxygedunin, and its potassium salt have been tested against a panel of bacteria. researchgate.netscispace.com These compounds exhibited inhibitory activity against both Gram-positive and Gram-negative bacteria. academicjournals.orgscispace.com

Specifically, 7-deacetoxy-7α-hydroxygedunin potassium salt showed a minimum inhibitory concentration (MIC) of 1000 µg/ml against Klebsiella pneumoniae and 2000 µg/ml against Staphylococcus aureus and Escherichia coli. researchgate.netscispace.com The 7-deacetoxy-7α-hydroxygedunin form also showed activity, with an MIC of 1000 µg/ml against K. pneumoniae and 2000 µg/ml against Bacillus subtilis and E. coli. academicjournals.orgscispace.com

In terms of antifungal activity, Deacetoxy-7-oxogedunin isolated from Khaya ivorensis was reported to be weakly to moderately active against the plant pathogenic fungus Botrytis cinerea, with activity noted at concentrations higher than 1000 µg/mL. researchgate.net

Table 3: Antibacterial Activity of Deacetoxy-7-oxogedunin Derivatives (MIC in µg/ml)

| Bacterial Strain | 7-deacetoxy-7α-hydroxygedunin | 7-deacetoxy-7α-hydroxygedunin potassium salt |

| Bacillus subtilis | 2000 | >2000 |

| Staphylococcus aureus | Not specified | 2000 |

| Escherichia coli | 2000 | 2000 |

| Klebsiella pneumoniae | 1000 | 1000 |

Antibacterial Activity Against Bacterial Strains (e.g., Klebsiella pneumoniae, Bacillus subtilis, Escherichia coli, Staphylococcus aureus)

While the broader class of limonoids is known to possess a range of biological functions, including antibacterial activities, a review of the scientific literature did not yield specific studies on the direct antibacterial effects of Deacetoxy-7-oxogedunin against the bacterial strains Klebsiella pneumoniae, Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. nih.govnih.gov Research is available for structurally related compounds, but data focusing explicitly on Deacetoxy-7-oxogedunin for these specific bacteria is not present in the conducted searches.

Antifungal Activity (e.g., against Botrytis cinerea)

Botrytis cinerea is a significant plant pathogen responsible for gray mold disease. nih.gov Natural products are a key area of research for new antifungal agents to manage this pathogen. nih.govscielo.brresearchgate.netmdpi.com Although limonoids as a chemical class have been noted for their potential antifungal properties, specific research detailing the activity of Deacetoxy-7-oxogedunin against Botrytis cinerea was not identified in the reviewed literature. nih.govnih.gov Therefore, its efficacy and mechanism of action against this specific fungus remain uncharacterized in published studies.

Enzyme Inhibition Studies Beyond Direct Targets

Inhibition of ATP Synthase and ATPase Activity

Deacetoxy-7-oxogedunin has been identified as an inhibitor of photophosphorylation, the process of synthesizing ATP from ADP and phosphate (B84403) using light energy in chloroplasts. mdpi.comunam.mx In studies using spinach thylakoids, Deacetoxy-7-oxogedunin demonstrated significant inhibition of ATP synthase. mdpi.com

At a concentration of 300 μM, Deacetoxy-7-oxogedunin inhibited ATP synthesis by 88% and the associated phosphorylating electron flow by 83%. unam.mx This inhibitory action is targeted at the CF₀ part of the H⁺-ATPase enzyme complex. mdpi.comgithub.io Despite its potent effect on ATP synthesis, the compound did not affect basal and uncoupled electron transport or proton uptake. unam.mx

The impact on ATPase activity, which is the reverse reaction of ATP hydrolysis, was found to be minimal. Research showed that even at concentrations up to 300 μM, Deacetoxy-7-oxogedunin did not significantly inhibit the ATP hydrolysis process. mdpi.com Specifically, it only slightly inhibited Mg²⁺-ATPase activity, with studies noting a minor inhibition of 7% for Mg²⁺-ATPase and 6% for Ca²⁺-ATPase. mdpi.com The ketone group at the C-7 position of the molecule is considered a crucial structural feature for its inhibitory effect on chloroplast H⁺-ATPase. unam.mx

Table 1: Inhibitory Activity of Deacetoxy-7-oxogedunin on Chloroplast H⁺-ATPase

| Parameter | Concentration | Inhibition (%) |

| ATP Synthesis | 300 µM | 88% |

| Phosphorylating Electron Flow | 300 µM | 83% |

| Mg²⁺-ATPase Activity | 300 µM | 7% |

| Ca²⁺-ATPase Activity | 300 µM | 6% |

Structure Activity Relationship Sar Studies of Deacetoxy 7 Oxogedunin and Its Analogs

Influence of Substituents at Key Positions (e.g., C-6, C-7) on Biological Activity

The nature of substituents at the C-6 and C-7 positions of the gedunin (B191287) skeleton plays a pivotal role in modulating biological activity. Studies on the triglyceride-reducing effects of various gedunin-type limonoids have revealed critical structure-activity relationships. nih.govmdpi.commdpi.com

For instance, the presence of an oxo-substituent at the C-7 position enhances activity. mdpi.commdpi.com This is exemplified by deacetoxy-7-oxogedunin, which demonstrates significant triglyceride-lowering effects. researchgate.net Conversely, the introduction of two acetoxy groups at both C-6 and C-7 positions, as seen in 6α-acetoxygedunin, leads to a loss of this activity. mdpi.commdpi.com However, the presence of a 6α-acetoxy moiety alone, as in 6α-acetoxygedunin, can still confer significant in vitro anti-plasmodial activity. springermedizin.de

Furthermore, a hydroxyl group at the C-7 position, as in 7-deacetoxy-7α-hydroxygedunin, has been associated with the strongest triglyceride-reducing activity among the tested gedunin-type limonoids. mdpi.commdpi.com This suggests that the presence and nature of oxygen-containing functional groups at these positions are crucial determinants of biological efficacy. In contrast, a 6α-hydroxy group, as seen in 6α-hydroxygedunin, has been linked to low in vitro anti-plasmodial activity. springermedizin.de

A study on the hepatoprotective effects of gedunin-type limonoids also underscores the importance of these substitutions. Gedunin, 6α-acetoxygedunin, and deacetoxy-7-oxogedunin all exhibited significant protective effects against liver injury in mice. nih.gov

Table 1: Influence of C-6/C-7 Substituents on Triglyceride-Reducing Activity

| Compound | C-6 Substituent | C-7 Substituent | Relative TG-Reducing Activity |

|---|---|---|---|

| Deacetoxy-7-oxogedunin | H | =O | Strong |

| 7-Deacetoxy-7α-hydroxygedunin | H | α-OH | Strongest |

| 6α-Acetoxygedunin | α-OAc | OAc | Inactive |

| Gedunin | H | α-OAc | Active |

| 6α-Hydroxygedunin | α-OH | α-OAc | Moderate |

Comparative Analysis with Parent Gedunin and Other Limonoid Derivatives

When compared to its parent compound, gedunin, and other limonoid derivatives, deacetoxy-7-oxogedunin exhibits a distinct activity profile. Gedunin itself, which possesses a 7α-acetoxy group, is active in reducing intracellular triglycerides, though to a lesser extent than 7-deacetoxy-7α-hydroxygedunin. nih.govresearchgate.net

The broader comparison with other limonoid types reveals the importance of the gedunin-type skeleton for certain biological activities. For instance, in studies of triglyceride reduction in HepG2 cells, gedunin-type limonoids like deacetoxy-7-oxogedunin were characteristically active, while andirobin-, obacunol-, nimbin-, and salannin-type limonoids showed no significant effect. nih.govresearchgate.net This suggests that the intact A, B, and C rings of the limonoid are essential for this particular activity. mdpi.commdpi.com

In the context of antimalarial activity, deacetoxy-7-oxogedunin has shown in vitro activity against various strains of Plasmodium falciparum. springermedizin.de However, its efficacy can vary compared to other gedunin derivatives. For instance, 6α-acetoxygedunin exhibited greater in vivo antimalarial activity than deacetoxy-7-oxogedunin in a rodent model. springermedizin.de This highlights that the optimal substitution pattern for one biological activity (e.g., triglyceride reduction) may not be the same for another (e.g., antimalarial).

Table 2: Comparative Biological Activity of Deacetoxy-7-oxogedunin and Related Limonoids

| Compound | Limonoid Type | Key Structural Feature | Notable Biological Activity |

|---|---|---|---|

| Deacetoxy-7-oxogedunin | Gedunin (D-ring seco) | 7-oxo group | Triglyceride reduction, Antimalarial, Hepatoprotective |

| Gedunin | Gedunin (D-ring seco) | 7-acetoxy group | Triglyceride reduction, Antimalarial, Hepatoprotective |

| 7-Deacetoxy-7α-hydroxygedunin | Gedunin (D-ring seco) | 7-hydroxy group | Strong triglyceride reduction |

| 6α-Acetoxygedunin | Gedunin (D-ring seco) | 6-acetoxy group | Antimalarial, Hepatoprotective |

| Andirobin | Andirobin (B,D-ring seco) | B,D-ring seco | Inactive in TG reduction |

| Nomilin (B1679832) | Obacunol (A,D-ring seco) | A,D-ring seco | Inactive in TG reduction |

Role of Ring D-seco and Other Structural Modifications on Potency

Deacetoxy-7-oxogedunin is classified as a ring D-seco limonoid, a structural feature that is significant for its biological activities. mdpi.commdpi.com The opening of the D-ring to form a δ-lactone is a characteristic of the gedunin class. mdpi.com This structural motif appears to be a prerequisite for the triglyceride-lowering effects observed, as limonoids with other ring-seco patterns (e.g., B,D-ring-seco or A,D-ring-seco) were found to be inactive. mdpi.com The intact A, B, and C rings are considered essential for this activity. mdpi.commdpi.com

Further modifications to the core structure can also impact potency. For example, the synthesis of a potassium salt of 7-deacetoxy-7α-hydroxygedunin via alkaline hydrolysis of gedunin resulted in a compound with antibacterial activity against several bacterial strains, whereas the parent gedunin was inactive. academicjournals.org This indicates that increasing the polarity and water solubility through such modifications can introduce new biological properties.

Computational and in silico Approaches for SAR Elucidation (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have been employed to investigate the structure-activity relationships of deacetoxy-7-oxogedunin and its analogs at a molecular level. These in silico studies help predict the binding affinities and interaction patterns of these compounds with various biological targets.

In another study targeting the papain-like protease (PLpro) of SARS-CoV-2, molecular docking analysis identified deacetoxy-7-oxogedunin as one of the compounds with the best predicted binding affinity and an interaction pattern similar to the natural ligand. unair.ac.idunair.ac.idunar.ac.id However, subsequent molecular dynamics simulations suggested it might have lower stability compared to other lead compounds. unair.ac.idunair.ac.id

Molecular docking has also been used to screen for anti-aging potential by targeting enzymes like matrix metalloproteinase-1 (MMP-1) and neprilysin (NEP). In these simulations, deacetoxy-7-oxogedunin produced the lowest binding free energy (ΔG) of -8.5 kcal/mol against NEP, indicating a strong theoretical interaction. uin-alauddin.ac.id

These computational approaches provide valuable insights into the potential mechanisms of action and help rationalize the observed biological activities, guiding further experimental studies and the design of more potent analogs.

Chemical Synthesis and Derivatization of Deacetoxy 7 Oxogedunin Analogs

Semisynthesis of Deacetoxy-7-oxogedunin Derivatives (e.g., 7-deacetoxy-7α-hydroxygedunin)

Deacetoxy-7-oxogedunin itself is often prepared via the chemical modification of gedunin (B191287), a more abundant limonoid isolated from plants of the Meliaceae family, such as Azadirachta indica (Indian neem tree) or Cedrela sinensis. core.ac.uknih.gov The synthesis of derivatives often starts with gedunin or its immediate precursors, which can be chemically transformed into a range of analogs.

A key derivative is 7-deacetoxy-7α-hydroxygedunin. This compound can be readily obtained from gedunin. ngu.ac.jp One common method involves the methanolic alkaline hydrolysis of gedunin, which cleaves the acetyl group at the C-7 position to yield 7-deacetoxy-7α-hydroxygedunin, often via its potassium salt intermediate. scispace.comacademicjournals.org For instance, gedunin can be converted to 7-deacetoxy-7α-hydroxygedunin potassium salt in a high yield (90.53%), which is then transformed into the final product. academicjournals.orgresearchgate.net A convenient one-step conversion from the potassium salt can produce 7-deacetoxy-7α-hydroxygedunin in an 88% w/w yield as a white precipitate after recrystallization from methanol (B129727). scispace.com

Further derivatization can be performed on these core structures. For example, redox reactions have been used to create analogs by modifying the D-ring lactone. Researchers have explored the reduction of the carbonyl group at position 16 on the D-ring of both gedunin and 7-deacetoxy-7α-hydroxygedunin using reagents like lithium borohydride (B1222165) (LiBH₄) and sodium borohydride (NaBH₄). ngu.ac.jpnii.ac.jp These reactions typically reduce the ketone at position 3 as well as the lactone-carbonyl at position 16, resulting in a stable hemiacetal structure. ngu.ac.jpnii.ac.jp

Synthetic Routes to Enhance or Modify Biological Activities

A primary goal of synthesizing Deacetoxy-7-oxogedunin analogs is to modulate their biological effects, such as cytotoxic, antimalarial, or anti-inflammatory activities. Modifications at the C-7 position have been a particular focus for altering potency.

One study synthesized six new analogues of 7-deacetoxy-7α-hydroxygedunin by introducing different acyl groups at the C-7 hydroxyl position. core.ac.uk The resulting derivatives were tested for cytotoxic activity against murine P-388 leukemia cells, and all were found to be more potent than the parent compounds, gedunin and 7-deacetoxy-7α-hydroxygedunin. core.ac.uk A clear structure-activity relationship emerged: the activity increased with the number of chlorine atoms on the acyl group. The trichloroacetyl derivative proved to be 21 times more active than gedunin. core.ac.uk

| Compound | Modification at C-7 of 7-deacetoxy-7α-hydroxygedunin | Cytotoxicity IC₅₀ (µg/mL) against P-388 Murine Leukemia Cells |

| Gedunin | 7-acetoxy | 1.3 |

| 7-deacetoxy-7α-hydroxygedunin | 7-hydroxy | 1.1 |

| Analog 3 | 7-chloroacetyl | 0.19 |

| Analog 4 | 7-dichloroacetyl | 0.083 |

| Analog 5 | 7-trichloroacetyl | 0.062 |

| Analog 6 | 7-propionyl | 0.50 |

| Analog 7 | 7-butyryl | 0.44 |

| Analog 8 | 7-isobutyryl | 0.28 |

| Data sourced from a study on the structure-activity relationship of gedunin-type limonoids. core.ac.uk |

The conversion of gedunin to Deacetoxy-7-oxogedunin (also referred to as 7-oxo-gedunin) is another synthetic route to a biologically active analog. This derivative showed improved efficiency in inhibiting progesterone (B1679170) receptor (PR) chaperoning in vitro compared to gedunin. nih.gov

The antibacterial properties of these compounds have also been investigated. While gedunin itself was inactive against several bacterial strains at concentrations up to 2000 µg/ml, its derivative, 7-deacetoxy-7α-hydroxygedunin potassium salt, showed activity. academicjournals.org Further conversion to 7-deacetoxy-7α-hydroxygedunin resulted in a modified activity profile, demonstrating that it had a minimum inhibitory concentration (MIC) of 2000 µg/ml against Bacillus subtilis and Escherichia coli, and 1000 µg/ml against Klebsiella pneumoniae. scispace.com

| Compound | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. K. pneumoniae |

| Gedunin | >2000 | >2000 | >2000 | >2000 |

| 7-deacetoxy-7α-hydroxygedunin potassium salt | >2000 | 2000 | 2000 | 1000 |

| 7-deacetoxy-7α-hydroxygedunin | 2000 | >2000 | 2000 | 1000 |

| Data sourced from studies on the antibacterial activity of gedunin and its derivatives. scispace.comacademicjournals.org |

Additionally, modifications have been explored to understand the requirements for triglyceride-lowering effects. In a study using HepG2 cells, Deacetoxy-7-oxogedunin and 7-deacetoxy-7α-hydroxygedunin were among the most active gedunin-type limonoids in reducing intracellular triglyceride content, outperforming the positive control, berberine (B55584) chloride, at lower concentrations. nih.gov

| Compound | Intracellular Triglyceride Content (% of Control at 20 µM) |

| Deacetoxy-7-oxogedunin | 70.9 ± 0.9% |

| Gedunin | 74.0 ± 1.1% |

| 7-deacetoxy-7α-hydroxygedunin | 61.0 ± 1.2% |

| Data sourced from a study on the triglyceride-reducing effects of limonoids in HepG2 cells. nih.gov |

Novel Analog Design and Synthesis

The design and synthesis of novel analogs of Deacetoxy-7-oxogedunin and related limonoids are driven by the need to create more potent and selective agents, improve physicochemical properties, and simplify the complex natural product structure while retaining activity.

One approach involves creating skeletal fragments of the natural product. A synthetic route to the BCD ring system of D-ring-seco-limonoids was developed to explore which parts of the molecule are essential for its biological activity. uq.edu.au This strategy led to the identification of a skeletal fragment that was equipotent to gedunin in inhibiting the Hsp90 co-chaperone p23, despite being significantly less structurally complex. uq.edu.au Such findings are crucial as they can guide the design of simpler, more synthetically accessible therapeutic leads.

Another advanced strategy is the de novo total synthesis of the limonoid core. Recently, the first total synthesis of gedunin was accomplished in 13 steps. nsf.gov This landmark achievement not only provides a route to the natural product itself but also opens up pathways to a wider range of oxidized limonoids that are not easily accessible from natural sources. The strategy utilizes modern catalytic transformations and biocatalytic oxidation, establishing chemical handles at positions like C-3 and C-7 that can be leveraged for the synthesis of diverse and novel analogs. nsf.gov

Probing the chemical space around the core ring system is also a key strategy. In studies on gedunin, 19 different derivatives were prepared to understand the importance of specific functional groups. nih.govacs.org These studies explored the effects of modifying the α,β-unsaturated ketone, the steric bulk around the ketone binding pocket, and various substituents at the C-7 position. nih.gov Although no derivative was more potent than the parent compound, the research identified functionalities critical for antiproliferative activity, providing valuable information for future analog design. acs.orgresearchgate.net

Advanced Analytical Methodologies for Deacetoxy 7 Oxogedunin Research Applications

Quantitative Analysis in Biological Matrices for Preclinical Pharmacological Studies

While specific pharmacokinetic studies detailing the quantitative analysis of Deacetoxy-7-oxogedunin in biological matrices are not extensively reported, its evaluation in preclinical models provides insight into its biological effects at specific concentrations. mdpi.com In vitro studies on human hepatoblastoma (HepG2) cells and 3T3-L1 adipocytes are common for assessing its activity. mdpi.commdpi.com

In one such study, Deacetoxy-7-oxogedunin was shown to reduce the accumulation of intracellular triglycerides in 3T3-L1 adipocytes in a concentration-dependent manner. mdpi.com Similarly, its effect on reducing triglyceride content in HepG2 cells was evaluated at concentrations up to 20 µM. mdpi.comnih.gov For instance, at a 20 µM concentration, Deacetoxy-7-oxogedunin reduced triglyceride content to 70.9% of the control. mdpi.comnih.govresearchgate.net Another study investigating its protective effects in L-02 hepatocytes against acetaminophen-induced toxicity determined an EC₅₀ value of 20.89 ± 3.68 μM. frontiersin.org

These studies, while not focused on quantifying the compound in the biological matrix itself (e.g., plasma or tissue homogenates), are crucial for preclinical pharmacology. They quantify the effect of a known concentration of the compound on biological systems. The methodologies underpinning these studies often involve cell viability assays (like MTT assays), triglyceride measurement kits, and Western blot analysis to measure the expression of relevant proteins. mdpi.comnih.govnih.gov Although direct bioavailability data for Deacetoxy-7-oxogedunin is scarce, it is presumed to be low due to its poor water solubility, a common trait for limonoids. mdpi.com However, its observed effects in in vivo mouse models suggest it has some degree of oral absorbability. mdpi.comacs.org

| Biological System | Analytical Focus | Key Finding (Concentration) | Underlying Assay/Method |

|---|---|---|---|

| Human Hepatoblastoma (HepG2) Cells | Triglyceride Reduction | 70.9 ± 0.9% of control at 20 µM. mdpi.comnih.govresearchgate.net | Oil Red O Staining, Triglyceride Measurement Kits. mdpi.com |

| Mouse Adipocyte (3T3-L1) Cells | Inhibition of Lipid Accumulation | Concentration-dependent reduction. mdpi.com | Triglyceride Measurement, Western Blot (PPARγ, C/EBPα, GLUT4). mdpi.comnih.gov |

| L-02 Hepatocytes | Hepatoprotection (vs. Acetaminophen) | EC₅₀: 20.89 ± 3.68 μM. frontiersin.org | Cell Viability Assays, Membrane Integrity Assays. frontiersin.org |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the isolation and purity assessment of Deacetoxy-7-oxogedunin from crude plant extracts. researchgate.net Research indicates that HPLC methods are highly effective, capable of yielding the compound with a purity of at least 99%. mdpi.com

The typical setup for analyzing Deacetoxy-7-oxogedunin involves reversed-phase chromatography. A common column choice is the Cosmosil 5C18-MS or Eclipse XDB-C8, which are C18 columns known for their utility in separating complex natural products. mdpi.comfrontiersin.orgmdpi.com The mobile phase, or solvent system, is crucial for achieving good separation. A frequently used mobile phase is a mixture of acetonitrile (B52724) and water, often in a 50:50 or 60:40 (v/v) ratio. mdpi.commdpi.com Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-VIS detector, with a wavelength of 230 nm often being used for monitoring the elution of the compound. frontiersin.orgmdpi.com In some cases, a refractive index detector has also been employed. mdpi.com

These HPLC methods are used for both analytical purposes, to confirm the presence and purity of the compound, and for preparative purposes, to isolate larger quantities for further biological studies. mdpi.comresearchgate.net For example, Deacetoxy-7-oxogedunin has been successfully purified from fractions of Khaya grandifoliola and Carapa guianensis extracts using these techniques. frontiersin.orgmdpi.com

| Parameter | Specification | Source |

|---|---|---|

| Column Type | Reversed-Phase: Cosmosil 5C18-MS-II, Eclipse XDB-C8. mdpi.comfrontiersin.orgmdpi.com | mdpi.com, mdpi.com, frontiersin.org |

| Mobile Phase | Acetonitrile:Water (CH₃CN:H₂O) in ratios such as 50:50 or 60:40 (v/v). mdpi.commdpi.com | mdpi.com, mdpi.com |

| Detector | Diode-Array Detector (DAD), UV-VIS Detector (at 230 nm), Refractive Index (RI) Detector. mdpi.comfrontiersin.orgmdpi.com | mdpi.com, mdpi.com, frontiersin.org |

| Achieved Purity | ≥99%. mdpi.com | mdpi.com |

| Application | Purity assessment, quantification, and preparative isolation. mdpi.comresearchgate.net | mdpi.com, researchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC) for Chemical Profiling

High-Performance Thin-Layer Chromatography (HPTLC) serves as a rapid and efficient method for the chemical profiling of complex extracts, such as those from Carapa guianensis agro-industrial waste, to identify the presence of different classes of compounds, including limonoids. academie-sciences.fr In this context, Deacetoxy-7-oxogedunin is often used as a standard for comparison. academie-sciences.fr

The methodology involves applying the samples and the standard onto HPTLC plates, which typically have a stationary phase of silica (B1680970) gel F-254. academie-sciences.fr The samples are deposited as spots, for instance, 10 µ g/spot for extracts and a smaller amount, like 1 µ g/spot , for the Deacetoxy-7-oxogedunin standard. academie-sciences.fr The plate is then developed in a chamber with a mobile phase, such as a gradient system of Hexane (B92381)/Ethyl Acetate (B1210297)/Methanol (B129727) with 1% formic acid. academie-sciences.fr

After the plate is developed, the separated compounds are visualized. A common technique is to spray the plate with a chemical developer, like a vanillin–sulphuric acid solution, followed by heating. academie-sciences.fr This process allows for the detection of different compound classes based on the color of the resulting spots; terpenes and limonoids typically appear as purple spots. academie-sciences.fr This HPTLC "fingerprinting" is valuable for confirming the presence of limonoids like Deacetoxy-7-oxogedunin in various extracts before proceeding to more complex and time-consuming isolation procedures. academie-sciences.frresearchgate.net

| Parameter | Specification | Source |

|---|---|---|

| Stationary Phase | Silica gel F-254 60 Å chromatoplates. academie-sciences.fr | academie-sciences.fr |

| Sample Application | 1 µg/spot for Deacetoxy-7-oxogedunin standard; 10 µg/spot for extracts. academie-sciences.fr | academie-sciences.fr |

| Mobile Phase (Elution) | Gradient mode: Hexane/Ethyl Acetate/Methanol (1% HCOOH). academie-sciences.fr | academie-sciences.fr |

| Derivatization/Detection | Vanillin–sulphuric acid (VSA) spray followed by heating. academie-sciences.fr | academie-sciences.fr |

| Observed Result | Detection of limonoids as purple spots. academie-sciences.fr | academie-sciences.fr |

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Deacetoxy 7 Oxogedunin

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

While comprehensive in vivo pharmacokinetic studies detailing the full ADME profile of Deacetoxy-7-oxogedunin are not extensively reported in the current literature, in silico computational models have provided initial predictions. frontiersin.orgmdpi.com These predictive studies are crucial for guiding further preclinical development.

In silico analyses suggest that Deacetoxy-7-oxogedunin has favorable absorption characteristics. frontiersin.org Predictions indicate that the molecule is likely well-absorbed in the intestine. frontiersin.org This is supported by permeability assays in cell models; studies using Caco-2 cells showed moderate permeability, while those with MDCK cells indicated moderate to high permeability. frontiersin.org The high permeability in MDCK cells suggests that the compound may be absorbed via passive diffusion, allowing it to cross lipid membranes due to its liposoluble nature. frontiersin.org

Regarding metabolism, a common pharmacokinetic aspect predicted for Deacetoxy-7-oxogedunin is its potential to inhibit Cytochrome P450 (CYP) enzymes. frontiersin.org This is a significant finding as CYP enzymes are central to the metabolism of a vast number of drugs and xenobiotics. Inhibition of these enzymes could lead to potential drug-drug interactions, a factor that requires careful consideration in future preclinical and clinical studies.

Bioavailability Challenges and Strategies for Enhancement in Preclinical Systems

A significant hurdle in the preclinical development of Deacetoxy-7-oxogedunin is its presumed low bioavailability. mdpi.comresearchgate.net The compound is sparingly soluble in water, a characteristic that often correlates with poor absorption and bioavailability following oral administration. mdpi.com

Despite this challenge, in vivo studies in animal models have demonstrated clear biological effects after oral dosing, which suggests that some degree of oral absorption does occur. icmbio.gov.brmdpi.com For instance, research on high-fat-diet-fed mice revealed that Deacetoxy-7-oxogedunin could exert anti-obesity and anti-diabetic effects, indicating it reaches systemic circulation in sufficient quantities to be active. mdpi.comresearchgate.net

Dose-Response Relationships and Target Engagement in in vivo Models

Preclinical studies have begun to establish dose-response relationships for Deacetoxy-7-oxogedunin in various animal models. In the context of antimalarial activity, a clear dose-response effect was observed. icmbio.gov.br Oral administration of the compound to mice infected with Plasmodium parasites resulted in a 40% suppression of parasitemia at one tested dose. icmbio.gov.br Another study specified that Deacetoxy-7-oxogedunin exhibited a maximal in vivo inhibition of parasitemia of 40.3% at an oral dose of 100 mg/kg/day. ufam.edu.br

In models of metabolic disease, Deacetoxy-7-oxogedunin isolated from Carapa guianensis seeds was shown to decrease body weight gain and improve insulin (B600854) sensitivity in high-fat-diet-fed mice. researchgate.nete-dmj.org While these studies demonstrate a clear biological effect, specific dose-response curves were not detailed. Similarly, in vitro work has shown that the compound reduces the accumulation of intracellular triglycerides in adipocytes in a concentration-dependent manner. nih.govresearchgate.net

Target engagement studies, primarily in vitro, have started to elucidate the molecular mechanisms underlying these effects. In human liver L-02 cells, Deacetoxy-7-oxogedunin demonstrated a protective effect against cisplatin-induced toxicity with an EC50 of 27.61 ± 3.01 µM. ajol.info Mechanistically, it was found to prevent the cisplatin-induced phosphorylation of c-Jun N-terminal Kinase (JNK) and promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses. ajol.info Further investigation into its anti-obesity mechanism suggests it suppresses adipogenesis by reducing the expression of glucose transporter (GLUT) 4 via the insulin receptor substrate (IRS)-1/Akt signaling pathway. researchgate.net

Future Research Directions and Translational Perspectives for Deacetoxy 7 Oxogedunin

Identification of Novel Molecular Targets and Signaling Pathways

Future investigations should prioritize the identification of novel molecular targets and the comprehensive mapping of the signaling pathways modulated by Deacetoxy-7-oxogedunin. Current research indicates that its mechanisms of action include the activation of AMP-activated protein kinase (AMPK) and the subsequent enhancement of autophagy, which contributes to its triglyceride-reducing effects in liver cells. nih.govresearchgate.netmdpi.comnih.gov Studies have also shown its ability to suppress adipogenesis by modulating the IRS-1/Akt signaling pathway, leading to decreased glucose uptake and GLUT4 expression. mdpi.comarabjchem.orgnih.gov

However, the full spectrum of its molecular interactions remains to be elucidated. Further research could uncover additional targets and pathways, potentially explaining its observed anti-malarial, anti-inflammatory, and hepatoprotective properties. mdpi.comnih.govnih.govnih.gov A deeper understanding of these mechanisms is crucial for identifying specific diseases where Deacetoxy-7-oxogedunin could be most effective.

Investigation of Synergistic Effects with Established Therapeutic Agents

A significant avenue for future research is the exploration of synergistic interactions between Deacetoxy-7-oxogedunin and existing therapeutic agents. Combining this natural compound with established drugs could enhance therapeutic efficacy, reduce required dosages, and potentially overcome drug resistance.

For instance, its anti-malarial properties could be assessed in combination with current antimalarial drugs to combat resistant strains of Plasmodium falciparum. nih.govspringermedizin.de Similarly, its anti-inflammatory and hepatoprotective effects suggest potential for combination therapies in liver diseases. mdpi.comfrontiersin.org In the context of metabolic disorders, evaluating its synergy with anti-diabetic or lipid-lowering drugs could lead to more effective management strategies for conditions like non-alcoholic fatty liver disease and obesity. nih.govresearchgate.netacs.org

Development of Advanced Preclinical in vitro and in vivo Models for Comprehensive Efficacy Assessment

To thoroughly evaluate the therapeutic potential of Deacetoxy-7-oxogedunin, the development and utilization of more sophisticated preclinical models are essential. While initial studies have utilized cell lines like HepG2 and in vivo models such as high-fat-diet-fed mice, future research should employ a broader range of models that more accurately mimic human diseases. nih.govnih.govresearchgate.netscispace.com

Advanced in vitro models, including 3D organoids and co-culture systems, can provide more physiologically relevant data on efficacy and mechanism of action. For in vivo assessment, transgenic and knockout animal models can help to validate specific molecular targets and pathways. These advanced preclinical studies are a critical step in bridging the gap between basic research and clinical trials.

Application of Omics Technologies (e.g., Transcriptomics, Metabolomics, Proteomics) to Unravel Complex Mechanisms

The application of "omics" technologies will be instrumental in unraveling the complex biological effects of Deacetoxy-7-oxogedunin. These high-throughput approaches can provide a global view of the changes occurring within a biological system upon treatment with the compound.

Transcriptomics can identify the full range of genes whose expression is altered by Deacetoxy-7-oxogedunin, offering insights into the regulatory networks it influences.

Proteomics can reveal changes in protein expression and post-translational modifications, providing a direct link between the compound and cellular functions. mdpi.com

Metabolomics can map the metabolic shifts induced by the compound, which is particularly relevant for understanding its effects on lipid and glucose metabolism. researchgate.netmdpi.com

Integrative analysis of data from these different omics platforms will be crucial for constructing a comprehensive picture of the compound's mechanism of action and for identifying potential biomarkers of its activity.

Exploration of Structure-Function Relationships for Targeted Therapeutic Development

Understanding the relationship between the chemical structure of Deacetoxy-7-oxogedunin and its biological activity is fundamental for the development of more potent and specific therapeutic agents. Studies have already suggested that the substitutions at the C-6 and C-7 positions of the gedunin (B191287) skeleton are important for its activity. mdpi.commdpi.com

Future research should focus on:

Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of Deacetoxy-7-oxogedunin and assessing the impact on its biological activities. This can help to identify the key functional groups responsible for its therapeutic effects. For instance, the absence of a C7 acetoxy group in Deacetoxy-7-oxogedunin has been shown to render it unable to activate the GPR56 receptor. researchgate.net

Synthesis of novel analogs: Based on SAR data, new analogs can be synthesized with improved potency, selectivity, and pharmacokinetic properties.

Computational modeling and docking studies: In silico approaches can predict the binding of Deacetoxy-7-oxogedunin and its analogs to potential molecular targets, guiding the design of more effective compounds. researchgate.net

This targeted approach will facilitate the development of next-generation therapeutics derived from the Deacetoxy-7-oxogedunin scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.